molecular formula C21H20N2O3 B361639 3-(2-pyridinylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one CAS No. 902315-39-3

3-(2-pyridinylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B361639
CAS No.: 902315-39-3
M. Wt: 348.4g/mol
InChI Key: SZJBNYQHMIBGOG-UHFFFAOYSA-N
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Description

3-(2-pyridinylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound that features a unique structure combining a pyridine ring, a hexahydroisochromene moiety, and a benzoxazine ring

Properties

CAS No.

902315-39-3

Molecular Formula

C21H20N2O3

Molecular Weight

348.4g/mol

IUPAC Name

3-(pyridin-2-ylmethyl)-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C21H20N2O3/c24-21-17-7-2-1-6-15(17)16-8-9-19-18(20(16)26-21)12-23(13-25-19)11-14-5-3-4-10-22-14/h3-5,8-10H,1-2,6-7,11-13H2

InChI Key

SZJBNYQHMIBGOG-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(C4=C(C=C3)OCN(C4)CC5=CC=CC=N5)OC2=O

Canonical SMILES

C1CCC2=C(C1)C3=C(C4=C(C=C3)OCN(C4)CC5=CC=CC=N5)OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-pyridinylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The synthesis begins with the preparation of the pyridine derivative through a nucleophilic substitution reaction.

    Cyclization: The pyridine derivative undergoes cyclization to form the hexahydroisochromene ring.

    Formation of the Benzoxazine Ring: The final step involves the formation of the benzoxazine ring through a condensation reaction with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-pyridinylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-(2-pyridinylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes.

Mechanism of Action

The mechanism of action of 3-(2-pyridinylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-pyridinylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
  • 3-(Pyridin-2-ylmethyl)-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-5-one
  • 3-(Pyridin-2-ylmethyl)-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-7-one

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties

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